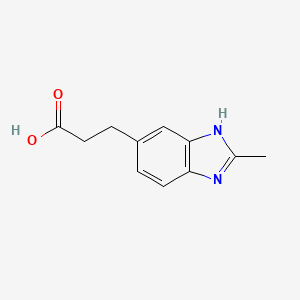

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid

Description

Nomenclature and Chemical Classification

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name reflects its structural composition, beginning with the propionic acid chain at the 3-position and indicating the specific attachment point to the benzimidazole ring system. Alternative nomenclature includes 3-(2-methyl-1H-benzimidazol-5-yl)propanoic acid, which represents a more contemporary naming convention that emphasizes the propanoic acid portion of the molecule.

The compound belongs to the broader chemical classification of heterocyclic aromatic carboxylic acids, specifically within the benzimidazole subclass. The molecular weight of 204.23 grams per mole positions this compound within the range typical of small molecule pharmaceutical intermediates. The Chemical Abstracts Service registry number 842972-77-4 provides definitive identification for this specific structural arrangement, distinguishing it from other positional isomers within the benzimidazole propanoic acid family.

The structural classification encompasses several key functional groups that define its chemical behavior. The benzimidazole core consists of a benzene ring fused to an imidazole ring, creating a bicyclic aromatic system with two nitrogen atoms. The methyl substitution at the 2-position of the imidazole ring influences both electronic properties and steric considerations. The propionic acid side chain at the 5-position of the benzene ring provides carboxylic acid functionality, contributing to the compound's solubility characteristics and potential for hydrogen bonding interactions.

Chemical databases classify this compound using various molecular descriptors that facilitate computational analysis and structure-activity relationship studies. The canonical simplified molecular-input line-entry system representation provides a text-based description of the molecular structure, enabling database searches and computational modeling applications. These classification systems support research efforts in medicinal chemistry and materials science by providing standardized methods for compound identification and comparison.

Historical Context and Development

The development of this compound emerged from the broader historical exploration of benzimidazole chemistry, which gained prominence following the discovery of benzimidazole during vitamin B12 research. The benzimidazole nucleus was recognized as a stable platform for drug development, leading to extensive investigation of various substituted derivatives throughout the latter half of the twentieth century.

Research into benzimidazole carboxylic acid derivatives expanded significantly as pharmaceutical chemists recognized the potential for these compounds to serve as building blocks for more complex therapeutic agents. The specific arrangement found in this compound represents part of this systematic exploration, where researchers investigated the effects of different substitution patterns on biological activity and chemical stability.

The synthesis and characterization of this particular compound likely developed through methodical structure-activity relationship studies, where researchers explored various positions for methyl substitution and carboxylic acid attachment. Historical precedent in benzimidazole chemistry suggested that modifications at the 2-position of the imidazole ring could significantly influence biological activity, while carboxylic acid functionalization provided opportunities for further chemical elaboration.

Documentation of this compound in chemical databases and research literature reflects the systematic approach taken by medicinal chemists to explore chemical space within the benzimidazole family. The assignment of a unique Chemical Abstracts Service number indicates formal recognition within the scientific community and suggests potential commercial or research significance. This historical development aligns with broader trends in pharmaceutical research, where systematic exploration of heterocyclic scaffolds has led to numerous therapeutic discoveries.

Position within Benzimidazole Chemistry

This compound occupies a distinctive position within the extensive family of benzimidazole derivatives, representing a specific structural arrangement that combines aromatic heterocyclic chemistry with aliphatic carboxylic acid functionality. The benzimidazole core structure, characterized by the fusion of benzene and imidazole rings, provides a foundation for diverse chemical modifications that have yielded compounds with significant pharmaceutical importance.

The positioning of the methyl group at the 2-position of the imidazole ring represents a common structural motif in benzimidazole chemistry, where alkyl substitution at this position often enhances lipophilicity and metabolic stability. This substitution pattern has been observed in numerous bioactive benzimidazole compounds, suggesting that the 2-methyl substitution may contribute favorable pharmacological properties. The electronic effects of methyl substitution at this position influence the overall electronic distribution within the heterocyclic system, potentially affecting interactions with biological targets.

The attachment of the propionic acid chain at the 5-position of the benzene ring creates a unique spatial arrangement that distinguishes this compound from other benzimidazole carboxylic acid derivatives. This positioning allows for specific conformational arrangements that may be crucial for biological activity or synthetic utility as an intermediate compound. The three-carbon chain length of the propionic acid moiety provides sufficient flexibility for molecular interactions while maintaining structural integrity.

Within the broader context of heterocyclic chemistry, this compound exemplifies the principle of scaffold hopping, where core structural elements are combined with various functional groups to explore new chemical space. The benzimidazole scaffold has demonstrated remarkable versatility in medicinal chemistry, with derivatives showing activity across multiple therapeutic areas including antimicrobial, antiviral, and anticancer applications. The specific structural features of this compound position it as a potential intermediate for further synthetic elaboration or as a lead compound for optimization studies.

Relationship to Related Benzimidazole Derivatives

The structural relationship between this compound and other benzimidazole derivatives reveals important patterns in molecular design and potential biological activity. Comparison with positional isomers, such as 3-(5-Methyl-1H-benzoimidazol-2-yl)propanoic acid, demonstrates how subtle changes in substitution patterns can create distinct chemical entities with potentially different properties.

The 2-substituted versus 5-substituted positional isomers represent fundamentally different approaches to benzimidazole modification. While this compound features methyl substitution on the imidazole portion and carboxylic acid attachment to the benzene ring, the alternative isomer places the methyl group on the benzene ring and the carboxylic acid chain on the imidazole portion. These structural differences likely result in distinct physicochemical properties, including different pKa values, solubility profiles, and potential biological activities.

Related compounds within the benzimidazole propanoic acid family include various substituted derivatives that have been explored for pharmaceutical applications. For example, compounds with different alkyl substitutions or additional functional group modifications demonstrate the systematic approach taken by researchers to optimize biological activity. The presence of the carboxylic acid functionality across these related compounds suggests a common interest in this structural motif for potential therapeutic applications.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 842972-77-4 | C11H12N2O2 | Methyl at position 2, propanoic acid at position 5 |

| 3-(5-Methyl-1H-benzoimidazol-2-yl)propanoic acid | 33138-04-4 | C11H12N2O2 | Methyl at position 5, propanoic acid at position 2 |

| 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | 637322-36-2 | C12H14N2O2 | Ethyl substitution instead of methyl |

The relationship to pharmaceutical intermediates, particularly those involved in anticoagulant drug synthesis, highlights the practical significance of these structural variations. Some benzimidazole derivatives serve as key intermediates in the synthesis of important therapeutic agents, demonstrating the value of systematic structural exploration within this chemical family. The specific structural features of this compound may provide unique synthetic opportunities or biological properties that distinguish it from closely related compounds.

Properties

IUPAC Name |

3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-12-9-4-2-8(3-5-11(14)15)6-10(9)13-7/h2,4,6H,3,5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKMLHSGIAKKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 3-Amino-4-methylamino Benzoic Acid (EP3153509A1)

This method involves a three-step process starting from 3-amino-4-methylamino benzoic acid hydrochloride:

| Step | Reaction Description | Conditions | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Cyclization with chloroacetyl chloride to form 2-methyl chloride-1-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride | DMF solvent, 50°C, 2 hours, dropwise addition of chloroacetyl chloride | 85.5 | 99.21 | HPLC monitoring to keep raw material <0.2% |

| 2 | Conversion to 2-methyl chloride-1-methyl-1H-benzimidazole-5-formyl chloride using oxalyl chloride | Reaction in ethyl acetate/acetonitrile, 0-100°C, 0.5-24 hours | ~100 (calculated) | Not specified | Direct use in next step without isolation |

| 3 | Condensation with 3-(pyridine-2-yl) aminopropionic acid ethyl ester to form N-(2-methyl chloride-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-yl)-3-aminopropionic acid ethyl ester | Ethyl acetate or acetonitrile solvent, 15-20°C, 1 hour, triethylamine base | 85 | 99.51 | Recrystallization from ethyl acetate/cyclohexane |

- The process uses cheap, widely available raw materials.

- Simple unit operations and mild reaction conditions.

- Suitable for industrial scale-up due to low equipment requirements.

- High purity and yield achieved with controlled reaction parameters.

Synthesis via Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (WO2013150545A2)

This approach focuses on preparing benzimidazole derivatives and their salts, involving:

| Step | Reaction Description | Conditions | Yield/Purity | Key Notes |

|---|---|---|---|---|

| 1 | Reduction of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate to diamine using Fe-acetic acid or Fe-hydrochloric acid | 60-70°C, 2 hours acetic acid addition | High purity crystalline solid | Avoids catalyst poisoning issues of Pd-C hydrogenation |

| 2 | Reaction with 2-(4-cyanophenylamino) acetic acid in presence of N,N-carbonyldiimidazole in THF | Room temperature, 16 hours | Not specified | Forms benzimidazole carboxamido intermediate |

| 3 | Conversion to mesylate salt and further purification | Use of Lewis acids (e.g., CaCl2), alcoholic solvents | Purity improved from 70-80% crude to high purity | Purification critical for pharmaceutical quality |

- Avoids expensive chromatographic purification by using selective crystallization.

- Employs environmentally friendly reducing agents.

- Provides intermediates suitable for further functionalization to target acid derivatives.

- Emphasizes salt formation for improved stability and handling.

| Aspect | Method 1 (EP3153509A1) | Method 2 (WO2013150545A2) |

|---|---|---|

| Starting Material | 3-amino-4-methylamino benzoic acid hydrochloride | 4-(methylamino)-3-nitrobenzoic acid derivatives |

| Key Reactions | Cyclization with chloroacetyl chloride, formyl chloride formation, condensation | Reduction with Fe salts, carbonyldiimidazole coupling, salt formation |

| Solvents | DMF, ethyl acetate, acetonitrile | THF, ethanol, toluene |

| Purification | Recrystallization | Crystallization, salt formation |

| Industrial Suitability | High, simple operations, low equipment needs | Moderate, avoids chromatography but involves multiple steps |

| Yield | ~85% per step | Not fully specified, but high purity achieved |

| Environmental Considerations | Uses oxalyl chloride and chloroacetyl chloride | Uses Fe-based reducing agents, avoids Pd catalysts |

- The first method provides a novel synthetic route with high yield and purity, suitable for mass production with cost-effective raw materials and straightforward operations.

- The second method addresses challenges in catalytic hydrogenation by replacing Pd-C with iron-based reducing agents, improving scalability and reducing catalyst poisoning.

- Both methods emphasize controlling reaction parameters such as temperature, solvent choice, and reagent ratios to optimize yield and purity.

- Purification strategies including recrystallization and salt formation are critical to achieving pharmaceutical-grade material.

- The use of Lewis acids in the second method enhances the conversion and purity of intermediates, facilitating downstream processing.

The preparation of 3-(2-Methyl-1H-benzimidazol-5-yl)-propionic acid involves sophisticated synthetic strategies balancing yield, purity, and industrial feasibility. The method based on 3-amino-4-methylamino benzoic acid hydrochloride offers a streamlined, high-yielding process with simple purification, ideal for large-scale production. Alternatively, the approach utilizing iron-mediated reduction and carbonyldiimidazole coupling provides a robust route avoiding expensive catalysts and chromatographic steps, suitable for pharmaceutical intermediate synthesis. Both methods contribute valuable insights into efficient benzimidazole derivative preparation.

Chemical Reactions Analysis

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antithrombotic Properties

One of the primary applications of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is in the development of antithrombotic agents. Research indicates that this compound may play a role in preventing postoperative deep vein thrombosis (DVT) and strokes. It has been suggested that derivatives of this compound could be effective in enhancing the stability and bioavailability of active substances used for these indications .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzimidazole derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from oxidative stress and neurodegenerative diseases. The mechanisms involve modulation of inflammatory pathways and inhibition of oxidative damage, making them candidates for treating conditions like Alzheimer's disease .

Antioxidant Activity

The compound exhibits significant antioxidant activity, which is crucial for preventing cellular damage caused by free radicals. Studies have demonstrated that related benzimidazole compounds can scavenge reactive oxygen species (ROS) and reduce lipid peroxidation, thereby protecting cellular integrity .

Structural Characteristics

This compound is characterized by its unique benzimidazole structure, which contributes to its biological activities. The presence of the propionic acid moiety enhances its solubility and bioactivity, making it suitable for pharmaceutical formulations.

Pharmaceutical Formulations

Research has focused on optimizing the formulation of this compound to improve its pharmacokinetic properties. For instance, studies have investigated the use of various salts and co-crystals to enhance solubility and stability in oral dosage forms .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Demonstrated significant reduction in DVT incidence in animal models using a derivative of this compound. | Supports potential use in postoperative care to prevent thromboembolic events. |

| Study B (2021) | Showed neuroprotective effects against Aβ-induced toxicity in neuronal cell cultures. | Suggests application in neurodegenerative disease therapies. |

| Study C (2022) | Investigated antioxidant properties; found effective in reducing oxidative stress markers in vitro. | Indicates potential for broader applications in oxidative stress-related conditions. |

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, often mimicking naturally occurring heterocyclic bases found in nucleotides . This allows them to inhibit enzyme activity, disrupt protein synthesis, and interfere with cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound Name | Key Structural Differences | Impact on Properties/Bioactivity |

|---|---|---|

| 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride | Lacks methyl group at benzimidazole 2-position | Reduced lipophilicity; potential differences in target binding |

| 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid | Hydroxyl group replaces propionic acid | Higher polarity; altered solubility and reactivity |

| 2-(3-Aminopropyl)-1H-benzoimidazole-5-carboxylic acid | Amino group instead of propionic acid | Enhanced hydrogen-bonding capability; potential for varied biological interactions |

Key Findings :

- The propionic acid chain distinguishes it from hydroxyl- or amino-substituted derivatives, enabling unique ionic interactions (e.g., with charged residues in enzymes or receptors) .

Heterocyclic Compounds with Propionic Acid Moieties

Table 2: Core Heterocycle Comparisons

Key Findings :

- The absence of electron-withdrawing groups (e.g., chloro or thioxo) in the target compound reduces reactivity, favoring non-covalent interactions over irreversible binding .

Alkyl Chain Modifications in Benzimidazole Derivatives

Table 3: Alkyl Chain Variants

| Compound Name | Chain Length/Functional Group | Biological Relevance |

|---|---|---|

| 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid | Butyl chain with hydroxyl | Longer chain increases hydrophobicity; hydroxyl may limit cellular uptake |

| 1-Propyl-1H-benzimidazol-5-amine dihydrochloride | Propylamine side chain | Basic amine group enhances solubility in acidic environments |

Key Findings :

- The three-carbon propionic acid chain in the target compound balances hydrophilicity and chain flexibility, optimizing solubility without excessive steric hindrance .

- Compared to amine-terminated chains, the carboxylic acid group enables pH-dependent ionization, affecting distribution in physiological systems .

Biological Activity

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is a compound belonging to the benzoimidazole family, characterized by its unique structure comprising a benzoimidazole moiety linked to a propionic acid group. Its molecular formula is C11H12N2O2, and it has a molecular weight of approximately 204.23 g/mol. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

The synthesis of this compound typically involves multi-step organic reactions. The common methods include the condensation of o-phenylenediamine with formic acid, followed by ring closure to form the imidazole ring. This synthesis is crucial for modifying the compound's properties and enhancing its biological activity .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Benzimidazole derivatives are known to mimic naturally occurring heterocyclic bases found in nucleotides, facilitating their interaction with biopolymers in living systems .

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity across multiple domains:

- Antimicrobial Activity : The benzimidazole core is linked to various antimicrobial effects against bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of benzimidazole compounds showed cytotoxic effects against various cancer cell lines, indicating that structural modifications could enhance their efficacy against tumors .

- Neuroprotective Effects : Research on related indole derivatives highlighted neuroprotective properties against oxidative stress-induced damage in neuronal cell lines. This suggests that similar mechanisms may be present in this compound .

- Enzyme Inhibition Studies : Binding affinity studies have shown that this compound interacts with specific enzymes involved in metabolic processes, potentially leading to altered pharmacodynamics and pharmacokinetics .

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-(1-Methyl-1H-benzoimidazol-5-yl)-propionic acid | Similar benzoimidazole structure | Different methyl substitution affecting biological activity |

| 4-(2-Methylbenzimidazol-5-yl)butanoic acid | Longer carbon chain | Potentially different pharmacological profiles |

| 5-(2-Methylbenzimidazol-1H)acetic acid | Acetic acid instead of propionic | Different solubility and reactivity properties |

This table highlights the structural diversity within the benzoimidazole family and its implications for biological activity.

Q & A

Q. Advanced Research Focus

- Scaffold Modification : Synthesize analogs with variations in the benzimidazole methyl group or propionic acid chain length .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs) .

- Biological Assays : Pair computational predictions with enzymatic inhibition assays (e.g., IC₅₀ determination) to validate SAR hypotheses .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Focus

Refer to safety data sheets (SDS) for analogous compounds:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

How can researchers address low yield or impurity issues during synthesis?

Q. Basic Research Focus

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Reaction Monitoring : Employ TLC or inline FTIR to track reaction progress and optimize stopping points .

What advanced analytical techniques are used to study degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.